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Compound of Interest

Compound Name: SR 142948

Cat. No.: B1663775

Introduction

SR 142948 is a potent, selective, and orally active non-peptide antagonist for the neurotensin
(NT) receptor.[1][2] It demonstrates high affinity for neurotensin receptors, with IC50 values in
the low nanomolar range, making it a valuable tool for studying the physiological and
pathological roles of the neurotensin system.[1][3] Neurotensin is known to modulate the
release of several key neurotransmitters, and SR 142948 has been instrumental in elucidating
these interactions. Specifically, it has been shown to antagonize neurotensin-evoked
acetylcholine release in the rat striatum and to block dopamine efflux in the nucleus accumbens
when co-administered with neurotensin in the ventral tegmental area.[3][4]

These application notes provide detailed protocols for researchers, scientists, and drug
development professionals to design experiments aimed at characterizing the effects of SR
142948 on neurotransmitter release. The protocols cover in vitro receptor binding, in vivo
neurotransmitter monitoring, and cellular functional assays.

Quantitative Data Summary

The following tables summarize the binding affinities and functional inhibitory concentrations of
SR 142948 from various experimental systems.

Table 1: Receptor Binding Affinity of SR 142948
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Preparation Radioligand IC50 (nM) Reference
h-NTR1-CHO Cells [225]-Tyr3]NT 1.19 [1]
HT-29 Cells [225]-Tyr3|NT 0.32 [1]
Adult Rat Brain 3.96 [1]
Human Umbilical Vein )
] [*2°1]-neurotensin 0.24 +0.01 [5]
Endothelial Cells
Table 2: Functional Antagonism by SR 142948
Cell Line / NT-Induced
Assay IC50 (nM) Reference
System Effect
Inositol
Monophosphate HT-29 Cells IP1 Production 3.9 [11[31[6]
(IP1) Formation
Intracellular
_ ~ h-NTR1-CHO _
Calcium ([Caz*]i) Cell [Caz*]i Increase - (1103171
ells
Mobilization
] Human Umbilical )
Prostacyclin ] ] Prostacyclin
Vein Endothelial 17+3 [5]

Production

Cells

Production

Experimental Protocols & Visualizations
Protocol 1: In Vitro Radioligand Competition Binding

Assay

This protocol determines the affinity (Ki) of SR 142948 for the neurotensin receptor by

measuring its ability to compete with a radiolabeled ligand.
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Caption: Workflow for a competitive radioligand binding assay.
Methodology:
» Membrane Preparation:

o Prepare membrane homogenates from tissues (e.g., rat striatum) or cultured cells
expressing the neurotensin receptor (e.g., h-NTR1-CHO cells).[1][3]

o Homogenize the tissue/cells in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCI, pH
7.4).

o Centrifuge the homogenate at low speed to remove nuclei and debris.

o Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the
membranes.

o Wash and resuspend the membrane pellet in the assay buffer. Determine protein
concentration using a standard method (e.g., Bradford assay).

o Competition Binding Assay:[8][9]
o In a 96-well plate, add the following to each well in the assay buffer:

» Afixed concentration of a suitable radioligand (e.qg., [*2°I-Tyr3]NT or [3H]SR 48692) near
its Kd value.[3][6]

» Increasing concentrations of unlabeled SR 142948 (e.g., 1071 M to 10~> M).
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» Membrane preparation (typically 20-50 ug of protein).

o For non-specific binding, use a high concentration of unlabeled neurotensin (e.g., 1 uM).

o Incubate the plate at 25°C for 20-60 minutes to reach equilibrium.[10]

e Separation and Counting:

o Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman
GF/B) pre-soaked in a solution like 1% polyethyleneimine.[10]

o Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

o Measure the radioactivity trapped on the filters using a liquid scintillation counter.

o Data Analysis:

[¢]

Calculate specific binding by subtracting non-specific binding from total binding.

[e]

Plot the percentage of specific binding against the log concentration of SR 142948.

o

Use non-linear regression to fit the data to a one-site competition model and determine the
IC50 value.

o

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vivo Microdialysis for Neurotransmitter
Release

This protocol describes the use of in vivo microdialysis to measure the effect of SR 142948 on
neurotensin-stimulated acetylcholine (ACh) or dopamine (DA) release in the brain of a freely
moving rat.[11][12][13]
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l
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5. Drug Administration:
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6. Experimental Sample Collection:
Continue collecting dialysate fractions

7. Analysis:
Quantify neurotransmitter levels
(e.g., HPLC-ECD for DA, HPLC-MS for ACh)

8. Data Interpretation:
Compare neurotransmitter levels
pre- and post-drug administration
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Caption: Experimental workflow for an in vivo microdialysis study.
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Methodology:
e Surgical Preparation:
o Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.[6]

o Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum for
ACh release, nucleus accumbens for DA release).[3]

o Allow the animal to recover for several days.
e Microdialysis Procedure:

o On the day of the experiment, insert a microdialysis probe through the guide cannula into
the target brain region.

o Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate
(e.g., 1-2 pL/min).[14]

o Allow the system to equilibrate and collect baseline samples every 10-20 minutes until
neurotransmitter levels are stable (typically 3-4 consecutive samples with <10% variation).

e Drug Administration and Sample Collection:
o Administer SR 142948 systemically (e.g., 0.01-0.3 mg/kg, i.p.) or vehicle control.[1]

o After a suitable pre-treatment time (e.g., 30 minutes), stimulate neurotransmitter release
by infusing neurotensin (e.g., 100 nM) directly into the brain region through the
microdialysis probe (retrodialysis).[1][14]

o Continue to collect dialysate samples at regular intervals for 2-3 hours post-stimulation.
o Neurochemical Analysis:

o Analyze the collected dialysate samples to quantify the concentration of the
neurotransmitter of interest.
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o For dopamine, use High-Performance Liquid Chromatography with Electrochemical
Detection (HPLC-ECD).

o For acetylcholine, use HPLC coupled with Mass Spectrometry (HPLC-MS) for high
sensitivity.

o Data Analysis:

o Express neurotransmitter concentrations as a percentage of the average baseline level.

o Compare the time course of neurotransmitter release between the vehicle-treated and SR
142948-treated groups.

o Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to
determine significance.

Protocol 3: In Vitro Functional Assay (Calcium
Mobilization)

This protocol assesses the ability of SR 142948 to block neurotensin-induced intracellular
calcium mobilization in cells expressing the human neurotensin receptor (NTR1).
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Caption: Neurotensin signaling pathway and the inhibitory action of SR 142948.
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Methodology:
e Cell Culture and Dye Loading:

o Culture CHO cells stably transfected with the human NTR1 receptor (h-NTR1-CHO cells).
[11[3]

o Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

o Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
according to the manufacturer's instructions. This typically involves incubation for 30-60
minutes at 37°C.

o Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution) to
remove extracellular dye.

e Antagonist and Agonist Addition:

o Add varying concentrations of SR 142948 or vehicle to the wells and incubate for a pre-
determined time (e.g., 15-30 minutes).

o Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
e Fluorescence Measurement:
o Establish a baseline fluorescence reading for 10-20 seconds.

o Add a fixed concentration of neurotensin (typically a concentration that gives ~80% of the
maximal response, EC80) to all wells simultaneously using the instrument's integrated
fluidics.

o Immediately begin recording the change in fluorescence intensity over time (e.g., for 60-
120 seconds).[1]

e Data Analysis:

o Calculate the response as the peak fluorescence intensity minus the baseline
fluorescence.
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o Normalize the data, setting the response to neurotensin alone as 100% and the response
in buffer as 0%.

o Plot the normalized response against the log concentration of SR 142948.

o Fit the data using a non-linear regression model to determine the IC50 value of SR
142948 for inhibiting the neurotensin-induced calcium response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes: Investigating the Effects of SR
142948 on Neurotransmitter Release]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663775#experimental-design-for-studying-sr-
142948-effects-on-neurotransmitter-release]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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